

DNA Gyrase-IN-16 target binding site on DNA gyrase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|------------------|-----------|
| Compound Name: | DNA Gyrase-IN-16 | |
| Cat. No.: | B10805749 | Get Quote |

An In-Depth Technical Guide to the Target Binding Site of Fluoroquinolone Inhibitors on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase unique to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and chromosome segregation.[1][2] This makes it a prime target for the development of antibacterial agents.[3][4] The fluoroquinolone class of antibiotics represents a major family of DNA gyrase inhibitors that have been successfully used in clinical practice. This technical guide provides a detailed overview of the binding site of fluoroquinolones on DNA gyrase, their mechanism of action, and the experimental methodologies used to characterize this interaction.

DNA Gyrase Structure and Function

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3][5] The GyrA subunit is responsible for the DNA breakage and reunion activity, containing the active-site tyrosine residue.[3][5] The GyrB subunit possesses ATPase activity, which provides the energy for the strand-passage reaction.[3][5] The overall mechanism involves the binding of a segment of DNA (the G-segment), its cleavage, the passage of another DNA segment (the T-segment) through the break, and the subsequent re-ligation of the G-segment, a process that is coupled with ATP hydrolysis.[2][6]



Fluoroquinolone Target Binding Site

Fluoroquinolones exert their inhibitory effect by binding to a complex of DNA gyrase and DNA, effectively trapping the enzyme in a state where the DNA is cleaved. This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

The binding pocket for fluoroquinolones is located at the interface of the DNA and the GyrA subunits.[7] Structural studies, including X-ray crystallography, have revealed that these inhibitors intercalate into the DNA at the site of cleavage and interact with key residues of the GyrA subunit.[7][8] In Escherichia coli, resistance to fluoroquinolones is frequently associated with mutations in the gyrA gene, particularly at positions corresponding to serine 83 and aspartate 87.[5] These residues are situated within the α -helix 4 of GyrA, which lies in close proximity to the DNA, further confirming this region as the primary binding site.[5]

Quantitative Data: Inhibitory Activity of Ciprofloxacin

The following table summarizes the inhibitory activity of ciprofloxacin, a representative fluoroquinolone, against DNA gyrase.

| Compound | Assay Type | Target Organism | IC50 (μM) | Reference |
|---------------|---------------------------------|--------------------|-----------|-----------|
| Ciprofloxacin | DNA Supercoiling | E. coli | ~1-5 | [9] |
| Ciprofloxacin | Gyrase-mediated DNA cleavage | E. coli | ~50 | [10] |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Experimental Protocols

Several key experimental techniques are employed to characterize the binding and inhibitory activity of compounds against DNA gyrase.



DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. Inhibition of this activity is a hallmark of DNA gyrase inhibitors.

Methodology:

- Reaction Mixture Preparation: A reaction mixture is prepared containing a relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).
- Inhibitor Addition: The test compound (e.g., a fluoroquinolone) at various concentrations is added to the reaction mixture.
- Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
- Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
- Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
- Agarose Gel Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
- Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide or SYBR Green) and quantified to determine the extent of inhibition and calculate the IC₅₀ value.[9]

DNA Cleavage Assay

This assay is used to identify compounds that act as DNA gyrase poisons by stabilizing the cleavage complex.

Methodology:

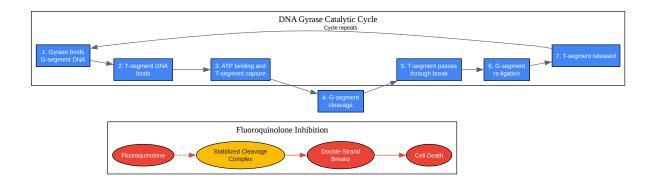
 Reaction Setup: A reaction mixture similar to the supercoiling assay is prepared, but often with a linearized plasmid or a specific oligonucleotide substrate.



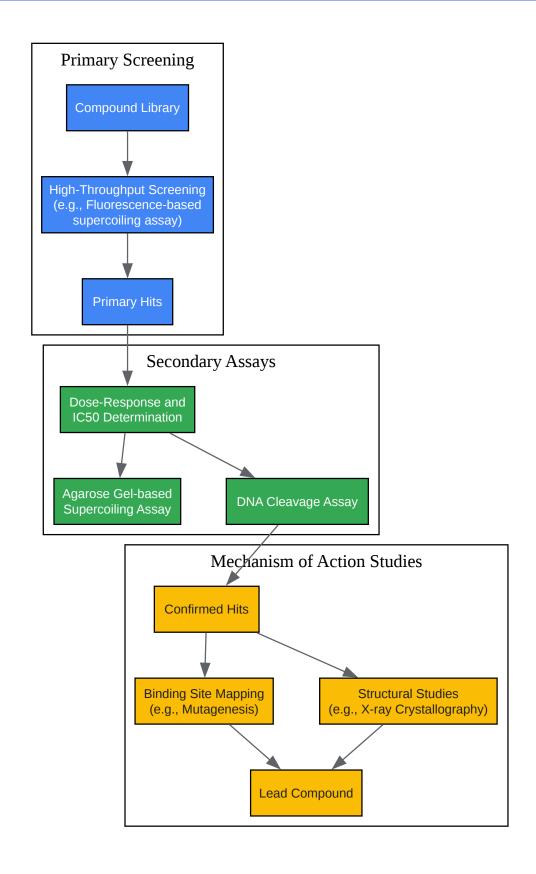
- Inhibitor and Enzyme Incubation: The test compound and DNA gyrase are incubated with the DNA substrate.
- Cleavage Complex Trapping: A denaturing agent, such as sodium dodecyl sulfate (SDS), is added to trap the covalent complex between the GyrA subunit and the cleaved DNA. A protease (e.g., proteinase K) is often added to digest the protein component.
- Analysis: The resulting DNA fragments are analyzed by agarose or polyacrylamide gel electrophoresis. The appearance of a specific cleaved DNA fragment indicates that the compound stabilizes the cleavage complex.[10]

Diagrams DNA Gyrase Catalytic Cycle and Inhibition by Fluoroquinolones









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. gosset.ai [gosset.ai]
- 2. DNA gyrase Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase as a Target for Quinolones PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High-throughput assays for DNA gyrase and other topoisomerases PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [DNA Gyrase-IN-16 target binding site on DNA gyrase].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10805749#dna-gyrase-in-16-target-binding-site-on-dna-gyrase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com